(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a potential candidate for drug development and biomedical research.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound might be used in the development of new materials, dyes, and polymers due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity might be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with anti-inflammatory and anticancer properties.
Uniqueness
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the benzoxazole moiety and multiple methoxy groups, which may enhance its biological activity and chemical reactivity compared to other chalcones.
Properties
Molecular Formula |
C26H23NO6 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO6/c1-29-18-11-9-17(10-12-18)24(28)19(26-27-20-7-5-6-8-21(20)33-26)13-16-14-22(30-2)25(32-4)23(15-16)31-3/h5-15H,1-4H3/b19-13+ |
InChI Key |
KRMZCWQIFNPRJZ-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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